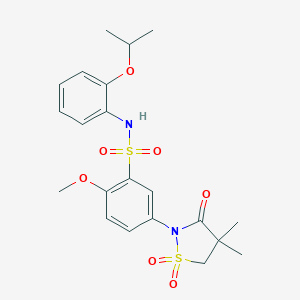![molecular formula C18H17N3O2S B253862 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide involves the inhibition of the above-mentioned enzymes. The compound binds to the active site of the enzyme and prevents its normal function. This leads to the disruption of the metabolic pathway and ultimately affects the growth and proliferation of the cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In vivo studies have shown that the compound has anti-tumor activity in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide in lab experiments include its potent inhibitory activity against several enzymes, its selective cytotoxicity against cancer cells, and its potential as a lead compound for drug development. The limitations include its low solubility in aqueous solutions, its potential toxicity to normal cells, and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
Several future directions for the research on 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide can be identified. These include:
1. Further studies to determine the pharmacokinetic and pharmacodynamic properties of the compound.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Development of analogs of the compound with improved solubility and selectivity.
4. Evaluation of the compound in combination with other anticancer agents to enhance its efficacy.
5. Investigation of the potential of the compound as a therapeutic agent for other diseases such as malaria and bacterial infections.
Conclusion:
In conclusion, 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide is a promising compound with potential applications in scientific research. Its inhibitory activity against several enzymes and selective cytotoxicity against cancer cells make it a potential lead compound for drug development. However, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide involves the reaction of 6-ethyl-2-thiouracil with 2-bromo-1-naphthylacetic acid in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against several enzymes such as dihydrofolate reductase, thymidylate synthase, and glyoxalase I. These enzymes play important roles in various metabolic pathways and are potential targets for drug development.
Propiedades
Nombre del producto |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
|---|---|
Fórmula molecular |
C18H17N3O2S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-2-14-10-16(22)21-18(20-14)24-11-17(23)19-15-8-7-12-5-3-4-6-13(12)9-15/h3-10H,2,11H2,1H3,(H,19,23)(H,20,21,22) |
Clave InChI |
YKVZHUDOXYCJDQ-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)

![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)


![2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253814.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B253815.png)